5-Hydroxy-2-(trifluoromethyl)benzonitrile chemical properties
5-Hydroxy-2-(trifluoromethyl)benzonitrile chemical properties
An In-Depth Technical Guide to 5-Hydroxy-2-(trifluoromethyl)benzonitrile
Abstract: 5-Hydroxy-2-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring three distinct functional groups: a hydroxyl (-OH), a nitrile (-C≡N), and a trifluoromethyl (-CF₃) moiety. This unique combination of electron-donating and strongly electron-withdrawing groups establishes a complex electronic profile, making it a valuable and versatile building block in advanced chemical synthesis. Its structural motifs are of significant interest to researchers in medicinal chemistry for the development of novel therapeutic agents and in materials science for the design of functional organic molecules.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed spectroscopic profile, plausible synthetic routes with experimental protocols, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
Correctly identifying the molecule is the foundational step for any laboratory work. The key identifiers and computed physicochemical properties for 5-Hydroxy-2-(trifluoromethyl)benzonitrile are summarized below, providing a baseline for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 731002-49-6 | [4][5] |
| Molecular Formula | C₈H₄F₃NO | [5][6] |
| Molecular Weight | 187.12 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [5] |
| SMILES | N#CC1=CC(O)=CC=C1C(F)(F)F | [5][7] |
| InChIKey | SEJXZAMRJHXMIT-UHFFFAOYSA-N | [8] |
| Topological Polar Surface Area (TPSA) | 44.02 Ų | [5] |
| Computed LogP | 2.28 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [5] |
Spectroscopic Profile (Predicted)
While a comprehensive set of published experimental spectra for this specific isomer is limited, a reliable spectroscopic profile can be predicted based on the analysis of its functional groups and data from structurally analogous compounds. This predicted data is crucial for reaction monitoring and final product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to be highly informative, revealing three distinct signals in the aromatic region and one for the hydroxyl proton. The electron-withdrawing effects of the -CF₃ and -CN groups will generally shift aromatic protons downfield, while the electron-donating -OH group will have an opposing effect.
-
Aromatic Protons (3H): Expected to appear in the range of δ 7.0 - 7.8 ppm. The precise shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the three different substituents.
-
Hydroxyl Proton (1H): A broad singlet is anticipated between δ 5.0 - 6.0 ppm, although its position can vary with concentration and solvent. This peak will be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative F, O, and N atoms will be significantly shifted.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), with a characteristic chemical shift around δ 123 ppm.[9]
-
Nitrile Carbon (-CN): This signal is expected to be in the range of δ 115-120 ppm.[9]
-
-
¹⁹F NMR: This is a simple yet powerful technique for fluorinated compounds.
-
A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the -CF₃ group, likely in the range of δ -60 to -65 ppm, which is characteristic for an aromatic trifluoromethyl group.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[10]
-
Aromatic C-H Stretch: Medium to weak bands will appear just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak is anticipated around 2220-2240 cm⁻¹. The conjugation with the aromatic ring influences its exact position.[11]
-
Aromatic C=C Bending: Several sharp peaks will be present in the 1450-1600 cm⁻¹ region.
-
C-F Stretches: Very strong and characteristic absorption bands are expected in the 1100-1350 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak should be clearly visible at m/z 187.12.
-
Key Fragmentation: Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules. Expected fragments include [M-HCN]⁺ (m/z 160) and [M-CO]⁺ (m/z 159), which are characteristic losses from nitriles and phenols, respectively.
Synthesis and Reactivity
Reactivity Analysis
The chemical behavior of 5-Hydroxy-2-(trifluoromethyl)benzonitrile is dictated by the interplay of its three functional groups.
-
Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (C4 and C6).[1] It also increases the acidity of the phenolic proton.
-
Nitrile Group (-CN): This group is also electron-withdrawing and can undergo nucleophilic attack. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[12] The ortho -CF₃ group enhances the electrophilicity of the nitrile carbon.
-
Hydroxyl Group (-OH): This is an electron-donating group that activates the ring towards electrophilic substitution, directing to its ortho (C4, C6) and para (C2) positions. It can also be alkylated or acylated.
The competing electronic effects of these groups make selective transformations on the aromatic ring challenging yet synthetically valuable.
Caption: Key reactive sites and potential transformations of the title compound.
Proposed Synthetic Pathway
A robust and logical synthesis can be designed starting from a commercially available precursor, 4-bromo-3-aminophenol. The pathway involves protection, trifluoromethylation, cyanation, and deprotection steps.
Caption: A plausible multi-step workflow for the synthesis of the target molecule.
Key Experimental Protocol: Synthesis
The following protocol details a plausible laboratory-scale synthesis based on the workflow above.
Objective: To synthesize 5-Hydroxy-2-(trifluoromethyl)benzonitrile.
Causality Statement: This multi-step synthesis is designed to introduce the required functional groups in a controlled manner. Amine protection (Step 1) is necessary to prevent side reactions during the subsequent trifluoromethylation. Cyanation (Step 3) is a standard method for converting aryl bromides to nitriles.[13] Finally, deprotection and deamination yield the target phenol.
Protocol:
-
Step 1: Protection of the Amine
-
In a round-bottom flask, dissolve 4-bromo-3-aminophenol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-bromo-3-hydroxyphenyl)acetamide.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Directed Ortho-Trifluoromethylation
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a trifluoromethylating agent such as Togni's reagent II (1.2 eq) and a suitable catalyst if required.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and stir for 12-18 hours. The hydroxyl group directs the electrophilic trifluoromethylating agent to the ortho position.
-
After cooling, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N-(4-bromo-3-hydroxy-2-(trifluoromethyl)phenyl)acetamide.
-
-
Step 3: Rosenmund-von Braun Cyanation
-
Combine the brominated intermediate from Step 2 (1.0 eq) with copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the mixture to 150-170°C under a nitrogen atmosphere and stir vigorously for 8-12 hours.[14]
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
-
-
Step 4 & 5: Deprotection and Deamination (Sandmeyer Reaction)
-
Hydrolysis: Reflux the crude product from Step 3 in an aqueous acid solution (e.g., 6M HCl) for 4-6 hours to hydrolyze the acetamide, yielding the corresponding amine.
-
Diazotization: Cool the resulting solution containing the amine hydrochloride to 0-5°C. Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.
-
Deamination: In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂) and heat it gently. Slowly add the cold diazonium salt solution to the hypophosphorous acid. The diazonium group will be replaced by a hydrogen atom.
-
After the reaction ceases, extract the final product, 5-Hydroxy-2-(trifluoromethyl)benzonitrile, with an appropriate organic solvent.
-
Purify the final compound using column chromatography or recrystallization.
-
Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods detailed in Section 2 (NMR, IR, and MS).
Safety and Handling
5-Hydroxy-2-(trifluoromethyl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [4][15] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4][15] |
| Specific Target Organ Toxicity (Single Exposure) | H335 / H336 | May cause respiratory irritation or drowsiness and dizziness. | [4][15] |
Handling Procedures:
-
Always handle this chemical inside a certified fume hood to avoid inhalation of dust or vapors.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[17]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[15]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area as specified.[5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Applications and Future Outlook
The unique electronic and steric properties of 5-Hydroxy-2-(trifluoromethyl)benzonitrile make it a promising intermediate for several high-value applications:
-
Pharmaceuticals: The trifluoromethyl group is a key pharmacophore used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The phenol and nitrile moieties serve as versatile handles for further derivatization, enabling the construction of complex molecular scaffolds for various therapeutic targets.
-
Agrochemicals: Similar to pharmaceuticals, the -CF₃ group can impart enhanced potency and favorable properties to new herbicides, fungicides, and pesticides.
-
Materials Science: Benzonitrile derivatives are precursors for advanced materials such as phthalocyanines and can be incorporated into polymers or organic light-emitting diodes (OLEDs) where their electronic properties can be fine-tuned.[2][12]
As synthetic methodologies advance, the accessibility and utility of polysubstituted building blocks like 5-Hydroxy-2-(trifluoromethyl)benzonitrile will likely grow, paving the way for new discoveries across the chemical sciences.
References
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NextSDS. (n.d.). 5-hydroxy-2-(trifluoromethyl)benzonitrile — Chemical Substance Information. Retrieved from [Link]
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Supporting Information for an unspecified article, providing NMR data for various trifluoromethylated compounds. (n.d.). Retrieved from [Link]
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PubChemLite. (n.d.). 5-hydroxy-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Reactivity of 2-(Trifluoromethyl)benzonitrile: A Chemist's Guide. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
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ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]
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European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]
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MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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